molecular formula C18H16N2O3S2 B2787133 methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate CAS No. 433702-10-4

methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate

Cat. No.: B2787133
CAS No.: 433702-10-4
M. Wt: 372.46
InChI Key: NEZZGFGCJWJYIS-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core, cyclopentane ring, and a benzoate ester moiety. The 4-hydroxy group on the pyrimidine ring and the sulfanyl methyl bridge to the benzoate ester are critical functional groups that influence its physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-23-17(22)11-7-5-10(6-8-11)9-24-18-19-15(21)14-12-3-2-4-13(12)25-16(14)20-18/h5-8H,2-4,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZZGFGCJWJYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings regarding its biological activity, focusing on antimicrobial properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

The compound's molecular formula is C18H16N2O3S2C_{18}H_{16}N_{2}O_{3}S_{2}, with a molecular weight of 372.46 g/mol. Its structure includes a thieno[2,3-d]pyrimidine moiety, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the thieno[2,3-d]pyrimidine structure exhibit notable antimicrobial properties. For instance, compounds related to this compound have been tested against various pathogens:

Pathogen Activity MIC (μM)
Pseudomonas aeruginosaModerate inhibition0.21
Escherichia coliModerate inhibition0.21
Candida spp.Antifungal activityNot specified
Micrococcus luteusSelective actionNot specified

The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cell lines revealed promising results for certain derivatives of the compound. The findings indicated that while some derivatives exhibited significant cytotoxic effects, others maintained relatively low toxicity profiles:

Cell Line Compound Tested Cytotoxicity Result
HaCatDerivative 3gHigh
Balb/c 3T3Derivative 3fLow

This variability in cytotoxicity underscores the necessity for further optimization of the compound's structure to enhance therapeutic efficacy while minimizing adverse effects.

Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as DNA gyrase and MurD. These interactions are crucial for its antibacterial activity:

  • Binding Energy : The binding energies observed were comparable to established antibiotics like ciprofloxacin.
  • Key Interactions : The compound forms multiple hydrogen bonds with important residues in the active sites of these enzymes.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various thieno[2,3-d]pyrimidine derivatives against clinical strains of bacteria and fungi. The results indicated that compounds similar to this compound showed substantial inhibition zones compared to control groups.
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results demonstrated selective toxicity towards tumor cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Modifications Molecular Formula Mass (g/mol) Notable Features
Target Compound: Methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate 4-hydroxy, sulfanyl methyl linker Not explicitly given Inferred ~395–405 Hydroxy group for H-bonding; ester for lipophilicity
Methyl 4-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate 4-sulfanyl acetyl amino linker C₁₉H₁₇N₃O₃S₂ 399.483 Acetylamino group enhances solubility
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate 6-methyl, 5-phenyl, oxy linker C₂₂H₁₈N₂O₃S 377.0 [M+H]⁺ Oxy linker reduces electronic effects
2-{[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-tetrahydrocyclopenta-thieno-pyrimidin-4-one Benzodioxol, 4-chlorophenyl, ketone-sulfanyl Not explicitly given ~500–510 Chlorophenyl enhances steric bulk

Functional Group Impact on Properties

Hydroxy vs. Acetylamino vs. Oxy Linkers

  • The sulfanyl methyl linker may offer moderate flexibility compared to rigid oxy linkers .
  • Mass spectrometry data (399.483 g/mol) aligns with its larger molecular volume .
  • Compound from : The oxy linker (vs. sulfanyl) reduces electron-withdrawing effects, possibly altering metabolic stability. The 6-methyl and 5-phenyl substitutions enhance lipophilicity, as reflected in its lower molecular weight (377.0 [M+H]⁺) and higher melting point (147–148°C) .

Substituent Effects on Bioactivity

  • Chlorophenyl and Benzodioxol Groups () : The 4-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve selectivity for hydrophobic binding pockets. The benzodioxol moiety could enhance metabolic stability by resisting oxidative degradation .
  • Target Compound’s Ester Group : The methyl benzoate ester balances lipophilicity and hydrolytic stability, contrasting with ’s ketone-sulfanyl group, which may confer reactivity or susceptibility to enzymatic cleavage .

Q & A

Q. What are the key steps in synthesizing methyl 4-{[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}benzoate?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Preparation of the cyclopenta-thieno-pyrimidinone core via cyclocondensation of substituted thiophenes with pyrimidine precursors under reflux conditions (e.g., ethanol, 80°C for 12 hours) .
  • Step 2 : Functionalization of the pyrimidine ring with a sulfanyl group using thiourea derivatives or thiol-containing reagents in the presence of a base like triethylamine .
  • Step 3 : Coupling the sulfanyl intermediate with methyl 4-(bromomethyl)benzoate via nucleophilic substitution (room temperature, DMF solvent, 24 hours) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H NMR : Identify key protons (e.g., cyclopentane methylene groups at δ 2.5–3.5 ppm, aromatic protons from the benzoate moiety at δ 7.1–8.0 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected around 415–430 Da, depending on substituents) .
  • IR Spectroscopy : Detect functional groups like ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3200 cm⁻¹) .

Q. What analytical methods are recommended for assessing purity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to detect impurities (<2% acceptable for biological assays) .
  • Melting Point Analysis : Compare observed m.p. (e.g., 147–148°C for analogous compounds) with literature values to identify polymorphic forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Variable-Temperature NMR : Probe dynamic processes (e.g., tautomerism in the pyrimidine ring) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating adjacent protons (e.g., cyclopentane CH2 groups) and carbon-proton couplings .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) to validate assignments .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enzyme inhibition studies?

  • Methodological Answer :
  • Modify the Benzoate Ester : Replace the methyl ester with bulkier tert-butyl or electron-withdrawing groups (e.g., nitro) to study steric/electronic effects on target binding .
  • Vary the Sulfanyl Linker : Test shorter (ethyl) or longer (hexyl) spacers to assess flexibility requirements for interaction with active sites .
  • Biological Assays : Pair SAR modifications with enzymatic assays (e.g., kinase inhibition) to correlate structural changes with IC50 values .

Q. How do reaction conditions influence regioselectivity during sulfanyl group introduction?

  • Methodological Answer :
  • pH Control : Use acidic conditions (pH 4–5) to favor sulfanyl addition at the pyrimidine C2 position over competing sites .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, reducing side-product formation .
  • Catalytic Additives : Add KI or CuI to stabilize intermediates and improve yield (e.g., from 65% to 85%) .

Q. What computational tools are suitable for predicting binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-target complexes under physiological conditions .

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